(S)-2-Ethylhexanoic acid sodium salt
Description
(S)-2-Ethylhexanoic acid sodium salt (CAS: 19766-89-3) is the sodium salt of the chiral carboxylic acid, (S)-2-ethylhexanoic acid. Its molecular formula is C₈H₁₅NaO₂, with a molecular weight of 166.19 g/mol . This compound is a white to off-white hygroscopic crystalline powder, soluble in water and organic solvents like methanol and ethanol. Its melting point exceeds 300°C, and it is typically stored under nitrogen at room temperature .
Properties
IUPAC Name |
sodium;(2S)-2-ethylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDUQYOLCLEGS-FJXQXJEOSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139889-57-9 | |
| Record name | Sodium 2-ethylhexanoate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139889579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM 2-ETHYLHEXANOATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IR5TMQ2MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction follows the general acid-base neutralization equation:
In a batch process, 950 kg of 2-ethylhexanoic acid is reacted with a sodium hydroxide solution (265 kg NaOH in 275–300 L water) under constant stirring until a pH of 7.2–7.6 is achieved. The exothermic nature of the reaction facilitates water evaporation, reducing energy requirements for dehydration. Subsequent drying in open pans at temperatures below 150°C yields a concentrated salt with ≤2% moisture, which is milled into a fine powder.
Table 1: Key Parameters for Neutralization-Based Synthesis
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction pH | 7.2–7.6 | |
| Drying Temperature | <150°C | |
| Final Moisture Content | ≤2% | |
| Yield | 98% |
Enantiomeric Resolution for (S)-Form Synthesis
Producing the (S)-enantiomer necessitates chiral resolution techniques, as conventional methods yield racemic mixtures. Patent literature describes enzymatic resolution as a viable strategy.
Enzymatic Resolution Using Chirazyme E1
A patented process for chiral 2-ethylhexanoate derivatives involves enzymatic hydrolysis with Chirazyme E1, a lipase enzyme. In one example, a mixture of 16.1 g racemic 2-ethylhexanoic acid methyl ester is treated with Chirazyme E1 in dimethyl sulfoxide (DMSO) at 30°C and pH 6.75 for 30 hours. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact, which is then separated and converted to the sodium salt via alkaline hydrolysis.
Table 2: Enzymatic Resolution Conditions
Industrial and Pharmaceutical Applications
Role in Pharmaceutical Synthesis
Sodium 2-ethylhexanoate serves as a sodium ion source in non-aqueous reactions, such as the synthesis of cefotaxime sodium. Optimal conditions involve a 2:3 molar ratio of cefotaxime acid to sodium 2-ethylhexanoate in ethanol, yielding 97.11% product purity. While this application uses racemic sodium salts, enantiopure (S)-forms could enhance drug efficacy in chiral environments.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethylhexanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with other metal salts or acids can facilitate the exchange of the sodium ion.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of other metal salts or free acids.
Scientific Research Applications
Based on the search results, here's what is available regarding the applications of sodium 2-ethylhexanoate (Note: the search results do not differentiate between (R) and (S) isomers):
Benefits of using Sodium 2-Ethyl Hexanoate
- Versatile building block in organic synthesis
- Improves lubricity and extends tool life in machining processes
- Facilitates the production of latex dispersions for coatings, adhesives, and textiles
- Enhances the texture and stability of creams, lotions, and emulsions
Spray Drying Sodium 2-Ethylhexanoate
Crystalline sodium 2-ethylhexanoate of high purity can be prepared by spray drying an aqueous solution containing about 40% to about 70% by weight of sodium 2-ethylhexanoate . The aqueous solution is atomized to form a fine mist, which is then passed through a stream of air at 100°C to 160°C to evaporate the water, leaving a dry crystalline product with a moisture content of about 0.5% to 5.0% by weight .
Example of spray drying process:
- A 63.5 percent by weight solution of sodium 2-ethylhexanoate in water was atomized through a spray nozzle into a spray drying apparatus having an inlet air temperature of about 118° to about 138° C .
- The aqueous solution was introduced into the spray dryer at a feed rate of about 0.3 to about 0.5 gallons per minute, and was monitored by a standard Rotometer .
- The outlet temperature was recorded at about 107° C., as controlled for instance by adjusting the inlet air temperature and the feed rate .
- The sodium 2-ethylhexanoate was collected from the bottom of the spray dryer and packaged for use as desired .
Safety Considerations
While generally considered safe for its intended uses, observe these precautions when handling and storing sodium 2-ethylhexanoate:
- Wear proper protective equipment, including gloves, goggles, and lab coats, to prevent skin contact and eye irritation.
- Ensure work areas are well-ventilated to minimize inhalation of dust or vapors.
- Store in tightly sealed containers away from incompatible materials and sources of heat or ignition.
Mechanism of Action
The mechanism of action of (S)-2-Ethylhexanoic acid sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cell membranes, affecting their stability and function.
Comparison with Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-2-Ethylhexanoic Acid Sodium Salt
The stereoselective synthesis of 2-ethylhexanoic acid via enzymatic pathways shows a significant enantiomeric bias. Cytochrome P450cam produces (R)-2-ethylhexanoic acid (50% of total products) as the major enantiomer, while the (S)-enantiomer constitutes only 13% . This disparity impacts commercial availability and cost.
| Property | (S)-2-Ethylhexanoic Acid Sodium Salt | (R)-2-Ethylhexanoic Acid Sodium Salt |
|---|---|---|
| Production Efficiency | 13% of total enzymatic products | 50% of total enzymatic products |
| Industrial Scalability | Limited due to low yield | Widely available |
| Applications | Niche pharmaceutical uses | Broad industrial applications |
Sodium Salts of Structurally Similar Acids
Sodium Octanoate (Sodium Caprylate)
Sodium octanoate (CH₃(CH₂)₆COONa) shares a linear carbon chain but lacks the ethyl branch of 2-ethylhexanoate.
| Property | (S)-2-Ethylhexanoic Acid Sodium Salt | Sodium Octanoate |
|---|---|---|
| Molecular Weight | 166.19 g/mol | 166.20 g/mol |
| Solubility | Soluble in polar and non-polar solvents | Limited organic solubility |
| Applications | Pharmaceuticals, surfactants | Food preservative, soaps |
Sodium 2-Ethylhexyl Sulfate
This sulfate derivative (C₈H₁₇NaO₄S) replaces the carboxylate group with a sulfate, enhancing hydrophilicity .
| Property | (S)-2-Ethylhexanoic Acid Sodium Salt | Sodium 2-Ethylhexyl Sulfate |
|---|---|---|
| Functional Group | Carboxylate (-COO⁻Na⁺) | Sulfate (-OSO₃⁻Na⁺) |
| Surfactant Strength | Moderate | High (due to sulfate) |
| Biodegradability | High | Moderate |
Metal Carboxylates
Metal salts of 2-ethylhexanoic acid, such as stannous 2-ethylhexanoate (Sn(C₇H₁₅COO)₂), are critical in polyurethane foam catalysis. Unlike the sodium salt, stannous derivatives are water-insoluble and require aromatic solvents .
| Property | (S)-2-Ethylhexanoic Acid Sodium Salt | Stannous 2-Ethylhexanoate |
|---|---|---|
| Solubility | Water-soluble | Aromatic solvents only |
| Catalytic Activity | Low | High (foam curing) |
| Regulatory Concerns | Moderate | High (tin toxicity) |
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for (S)-2-ethylhexanoic acid sodium salt, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves neutralizing (S)-2-ethylhexanoic acid with sodium hydroxide in a polar solvent (e.g., water or ethanol). Yield optimization requires precise stoichiometric ratios (1:1 molar ratio of acid to base) and controlled pH to prevent hydrolysis of the carboxylate group. Post-synthesis, solvent removal under reduced pressure and recrystallization from anhydrous ethanol enhance purity. Impurities such as unreacted acid or sodium hydroxide can be minimized by monitoring pH during neutralization .
Q. What purification techniques are effective for isolating high-purity sodium 2-ethylhexanoate?
- Methodological Answer : Recrystallization using non-polar solvents (e.g., hexane) is preferred due to the salt’s low solubility in such media. Alternatively, fractional distillation under vacuum (melting point >300°C) can separate it from volatile byproducts. Purity (>98%) is confirmed via titration with HCl or GC analysis using a polar column (e.g., DB-WAX) to detect residual organic acids .
Q. How can the solubility and stability of sodium 2-ethylhexanoate be experimentally determined in aqueous and organic systems?
- Methodological Answer : Solubility profiles are established by gravimetric analysis in solvents like water, ethanol, and dichloromethane at varying temperatures (e.g., 25°C, 40°C). Stability under oxidative conditions is assessed via accelerated aging studies (e.g., exposure to O₂ at 60°C for 72 hours), with degradation monitored by FT-IR (loss of carboxylate peaks at ~1550 cm⁻¹) or HPLC .
Advanced Research Questions
Q. What mechanistic role does sodium 2-ethylhexanoate play in catalytic systems, such as polymer production?
- Methodological Answer : In polymerization (e.g., PVC stabilization), the sodium salt acts as a phase-transfer catalyst, enhancing the solubility of metal co-catalysts (e.g., Zn²⁺) in non-polar monomers. Kinetic studies using in situ Raman spectroscopy reveal that the carboxylate group coordinates with metal ions, accelerating initiation steps. Competitive inhibition by other carboxylates (e.g., acetate) can be analyzed via Arrhenius plots to determine activation energy differences .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in sodium 2-ethylhexanoate complexes?
- Methodological Answer : X-ray crystallography is employed to confirm the octahedral coordination geometry in metal-carboxylate complexes (e.g., with Co²⁺ or Mn²⁺). Solid-state NMR (¹³C CP/MAS) distinguishes between free and metal-bound carboxylate groups via chemical shift differences (~180 ppm for bound vs. ~175 ppm for free). Discrepancies in literature data (e.g., conflicting FT-IR assignments) are resolved by comparing deuterated vs. non-deuterated samples .
Q. How do regulatory constraints on 2-ethylhexanoic acid derivatives impact experimental design in environmental toxicity studies?
- Methodological Answer : Regulatory limits on biodegradability (e.g., OECD 301D) require modified protocols for sodium 2-ethylhexanoate. Aerobic degradation studies in activated sludge (28-day incubation) quantify mineralization via CO₂ evolution. Contradictions in ecotoxicity data (e.g., LC50 variations in Daphnia magna) are addressed by standardizing test conditions (pH 7.0, 20°C) and using certified reference materials .
Q. What strategies mitigate batch-to-batch variability in sodium 2-ethylhexanoate used as a surfactant in nanoparticle synthesis?
- Methodological Answer : Pre-synthesis ion-exchange chromatography ensures consistent sodium content. Dynamic light scattering (DLS) monitors nanoparticle size distribution, with variability reduced by maintaining critical micelle concentration (CMC) thresholds (0.1–1.0 mM). Contradictory reports on aggregation behavior are resolved by comparing zeta potential measurements in deionized water vs. buffer systems .
Data Contradiction Analysis
Q. Why do studies report conflicting catalytic efficiencies for sodium 2-ethylhexanoate in esterification reactions?
- Resolution : Discrepancies arise from differences in substrate accessibility (e.g., branched vs. linear alcohols) and solvent polarity. Kinetic isotope effect (KIE) studies using deuterated acids confirm that proton transfer steps are rate-limiting in polar aprotic solvents (e.g., DMF), while steric effects dominate in non-polar media. Meta-analysis of activation parameters (ΔH‡, ΔS‡) from Arrhenius plots reconciles these contradictions .
Q. How can researchers address inconsistent thermal stability data for sodium 2-ethylhexanoate in polymer composites?
- Resolution : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals that decomposition pathways differ (decarboxylation in N₂ vs. oxidation in air). Discrepancies in reported decomposition temperatures (300–350°C) are attributed to heating rate variations (5°C/min vs. 10°C/min). Standardizing DSC protocols (ISO 11357) reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
